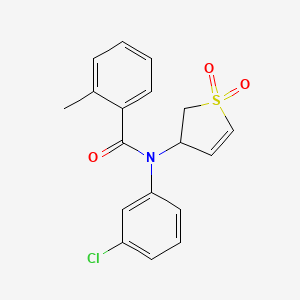
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide, also known as CPDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPDT is a thieno[3,2-d]pyrimidine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide involves the inhibition of various signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been found to exhibit various biochemical and physiological effects, including:
1. Anti-cancer activity: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.
2. Anti-inflammatory activity: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been shown to suppress the activity of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
3. Neuroprotective activity: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been shown to protect neurons from damage caused by ischemia/reperfusion injury and traumatic brain injury by reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent activity: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been found to exhibit potent activity against various types of cancer cells, inflammation, and neurological disorders.
2. Versatile: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide can be used for various applications in the fields of cancer research, inflammation research, and neurological disorders research.
3. Easy to synthesize: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide can be synthesized using a multistep process that is relatively easy to perform.
Some of the key limitations of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide for lab experiments include:
1. Limited solubility: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Toxicity: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been found to exhibit some toxicity in animal studies, which can limit its use in certain applications.
3. Lack of clinical trials: Despite promising results in preclinical studies, there are currently no clinical trials investigating the use of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide in humans.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide. Some of the key areas of interest include:
1. Clinical trials: Further research is needed to investigate the safety and efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide in humans. Clinical trials are needed to determine the optimal dosage and treatment regimens for various diseases.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide in various diseases. This will help to identify potential targets for drug development.
3. Formulation development: Further research is needed to develop new formulations of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide that can improve its solubility and bioavailability.
4. Combination therapy: Further research is needed to investigate the potential of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide in combination with other drugs for the treatment of various diseases. This may help to improve the efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide and reduce toxicity.
Conclusion:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide is a thieno[3,2-d]pyrimidine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound exhibits potent activity against various types of cancer cells and has been shown to inhibit the Akt/mTOR signaling pathway. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide also exhibits anti-inflammatory and neuroprotective activity by inhibiting the NF-κB signaling pathway and reducing oxidative stress. Although N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has several advantages for lab experiments, such as its ease of synthesis and versatile applications, there are also some limitations, such as its limited solubility and toxicity. Further research is needed to investigate the safety and efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide in humans and to elucidate its exact mechanism of action in various diseases.
Métodos De Síntesis
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with 2-methylbenzoic acid to form an amide intermediate. This intermediate is then subjected to cyclization with thionyl chloride to form the thieno[3,2-d]pyrimidine ring system. The final step involves oxidation of the thieno[3,2-d]pyrimidine ring system with m-chloroperbenzoic acid to form the desired product, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been extensively studied for its potential applications in various fields of research. Some of the key areas where N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has shown promising results include:
1. Cancer Research: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the Akt/mTOR signaling pathway.
2. Inflammation Research: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound has been shown to suppress the activity of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
3. Neurological Disorders Research: N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide has been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. The compound has been shown to protect neurons from damage caused by ischemia/reperfusion injury and traumatic brain injury.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-13-5-2-3-8-17(13)18(21)20(15-7-4-6-14(19)11-15)16-9-10-24(22,23)12-16/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVBXKHJEJVMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

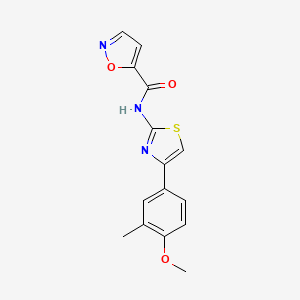
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2900943.png)

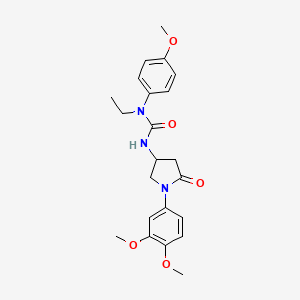
![4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2900947.png)
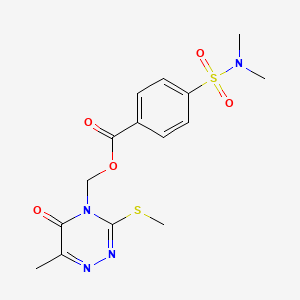
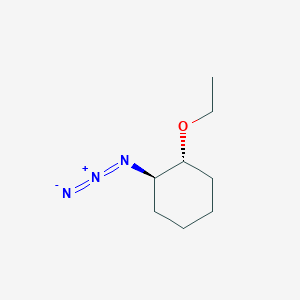
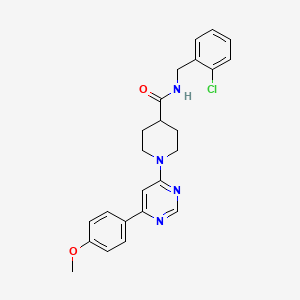
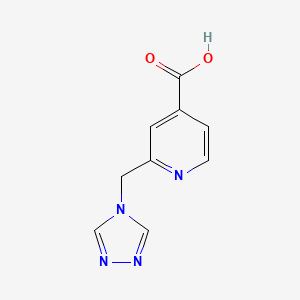


![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid](/img/structure/B2900962.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2900965.png)